4-Chlorotetrahydropyran

Chemoselective Reduction Natural Product Synthesis Protecting Group Strategy

4-Chlorotetrahydropyran (CAS 1768-64-5, 4-chlorotetrahydro-2H-pyran, C5H9ClO) is a halogenated, fully saturated six-membered oxygen heterocycle with a molecular mass of 120.58 g/mol. It is a volatile, colorless to pale yellow liquid with key physical properties including a boiling point of 150 °C, density of 1.114 g/mL at 25 °C, refractive index n20/D 1.462, and a flash point of 46 °C (closed cup).

Molecular Formula C5H9ClO
Molecular Weight 120.58 g/mol
CAS No. 1768-64-5
Cat. No. B167756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorotetrahydropyran
CAS1768-64-5
Molecular FormulaC5H9ClO
Molecular Weight120.58 g/mol
Structural Identifiers
SMILESC1COCCC1Cl
InChIInChI=1S/C5H9ClO/c6-5-1-3-7-4-2-5/h5H,1-4H2
InChIKeyDHRSKOBIDIDMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorotetrahydropyran CAS 1768-64-5: Core Physical and Chemical Profile for Scientific Procurement


4-Chlorotetrahydropyran (CAS 1768-64-5, 4-chlorotetrahydro-2H-pyran, C5H9ClO) is a halogenated, fully saturated six-membered oxygen heterocycle with a molecular mass of 120.58 g/mol [1]. It is a volatile, colorless to pale yellow liquid with key physical properties including a boiling point of 150 °C, density of 1.114 g/mL at 25 °C, refractive index n20/D 1.462, and a flash point of 46 °C (closed cup) . The compound features a single chlorine atom at the 4-position, which imparts specific reactivity profiles that are distinct from other 4-halotetrahydropyrans or alternative tetrahydropyran (THP) derivatives .

Why 4-Chlorotetrahydropyran Cannot Be Interchanged with Other Halotetrahydropyrans or THP Derivatives


In organic synthesis, the identity of the halogen at the 4-position of tetrahydropyran is not a trivial substitution. The carbon-halogen bond strength, polarity, and leaving-group ability are fundamentally different, leading to divergent reaction outcomes. For instance, 4-chloro-, 4-bromo-, and 4-iodotetrahydropyrans exhibit drastically different behavior under identical reductive conditions; 4-chlorotetrahydropyran is uniquely inert while its bromo and iodo analogs are readily consumed . Furthermore, substituting the halogen for a different functional group, such as the hydroxyl in tetrahydropyran-4-ol, results in a complete shift in chemical reactivity from electrophilic substitution chemistry to nucleophilic/acid-base chemistry [1]. The quantitative evidence below confirms that selecting 4-chlorotetrahydropyran is a deliberate choice based on its unique and verifiable performance characteristics, not an arbitrary one.

4-Chlorotetrahydropyran Procurement: A Quantified Evidence Guide to Differentiated Reactivity and Performance


Chemoselective Stability Under Reductive Hydrodehalogenation

In a direct head-to-head comparison of 4-halotetrahydropyrans, 4-chlorotetrahydropyran exhibits complete inertness under standard hydrodehalogenation conditions (H₂, NaHCO₃, Pd-C) that quantitatively dehalogenate the corresponding 4-bromo- and 4-iodo- derivatives. This allows for orthogonal deprotection or selective transformation strategies .

Chemoselective Reduction Natural Product Synthesis Protecting Group Strategy

Increased Conformational Stability Compared to 3-Chloro and 2-Chloro Analogs

Nonempirical quantum-chemical calculations (RHF/6-31G(d) and MP2/6-31G(d)) reveal a clear trend in conformational energy among monochloro-substituted tetrahydropyrans. The 4-chloro isomer has a lower conformational energy compared to the 3-chloro isomer, which in turn is lower than the 2-chloro isomer. This indicates that 4-chlorotetrahydropyran is the most thermodynamically stable of the three positional isomers, a finding relevant for both computational design and understanding its physical behavior [1].

Computational Chemistry Conformational Analysis Molecular Modeling

Class-Specific Reactivity for Nucleophilic Substitution and Cross-Coupling

The 4-chloro substituent provides an optimal balance of stability and leaving-group ability for many synthetic transformations. As a class, 4-chlorotetrahydropyrans are effective substrates for nucleophilic substitution (e.g., with sodium azide or cyanide) to yield corresponding 4-substituted THPs, and for modern cross-coupling methods like iridium photo-catalyzed cross-electrophile coupling . This balance is a class-level feature that is not shared by the more labile 4-bromo/iodo analogs (which can be prone to elimination or over-reaction) or the inert 4-fluoro analog.

Cross-Coupling Nucleophilic Substitution Photoredox Catalysis

Optimal Scientific and Industrial Deployment Scenarios for 4-Chlorotetrahydropyran


Complex Natural Product Synthesis Requiring Orthogonal Protecting Group Strategies

4-Chlorotetrahydropyran is the building block of choice when a synthetic sequence requires a tetrahydropyran ring that can survive reducing conditions designed to cleave a more labile C-Br or C-I bond elsewhere in the molecule. The inertness of the C-Cl bond to H₂/Pd-C hydrodehalogenation enables advanced chemoselective transformations, as demonstrated in the synthesis of the key tetrahydropyran intermediate for natural (+)-SCH 351448 .

Synthesis of 4-Substituted Tetrahydropyran Pharmaceutical Intermediates via Nucleophilic Displacement

The chloro substituent serves as an ideal leaving group for the installation of diverse nucleophiles (e.g., amines, azides, cyanides, alkoxides) to generate 4-substituted tetrahydropyran cores. This is a foundational strategy for constructing libraries of potential drug candidates, where the THP ring acts as a metabolically stable bioisostere for other saturated rings .

Modern Cross-Coupling Reactions for Late-Stage Functionalization

4-Chlorotetrahydropyran is explicitly recommended as a reagent for iridium photo-catalyzed cross-electrophile coupling. This application leverages the compound's specific redox properties under photochemical conditions to forge new carbon-carbon bonds, a method distinct from traditional nucleophilic substitution and one that may not be as efficient with other 4-halotetrahydropyrans .

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